庚基硼酸

描述

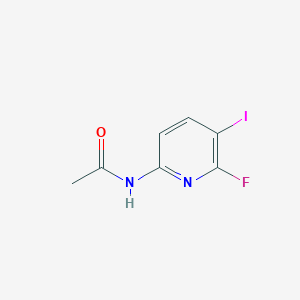

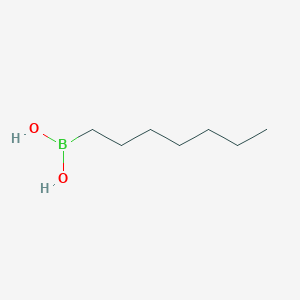

Heptylboronic acid is a type of boronic acid with the molecular formula C7H17BO2 . It is used in various chemical reactions and has been studied for its potential applications in different fields .

Molecular Structure Analysis

The molecular structure of Heptylboronic acid is represented by the InChI code 1S/C7H17BO2/c1-2-3-4-5-6-7-8(9)10/h9-10H,2-7H2,1H3 . It has a molecular weight of 144.02 .Chemical Reactions Analysis

Boronic acids, including Heptylboronic acid, have been found to interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions have led to their utility in various sensing applications . Boronic acids can also be used in cross-coupling reactions .Physical And Chemical Properties Analysis

Heptylboronic acid has physical and chemical properties that make it useful in various applications . It is a solid at room temperature . The storage temperature is under -20C in an inert atmosphere .科学研究应用

Sensing Applications

Boronic acids, including Heptylboronic acid, are increasingly utilized in various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label specific biological molecules for detection and analysis .

Protein Manipulation and Modification

Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This involves the use of boronic acids to modify proteins to study their function and structure .

Separation Technologies

Boronic acids are used in separation technologies . The interaction of boronic acids with certain molecules can be used to separate these molecules from a mixture .

Development of Therapeutics

Boronic acids are used in the development of therapeutics . This involves the use of boronic acids in the design and synthesis of drugs .

Chemical Biology and Medicinal Chemistry

Boronic acid-based dynamic click chemistry has seen recent progress in the past decade . This involves the use of boronic acids in reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

Biomedical Devices

Boronic acids are used in the development of biomedical devices . This involves the use of boronic acids in the design and fabrication of devices used in medical applications .

Material Chemistry

Boronic acids are used in material chemistry . This involves the use of boronic acids in the synthesis and modification of materials for various applications .

作用机制

Target of Action

Heptylboronic acid, like other boronic acids, is primarily used in the field of organic chemistry as a reagent in various chemical reactions . The primary targets of Heptylboronic acid are organic compounds that it interacts with during these reactions .

Mode of Action

Heptylboronic acid participates in chemical reactions as a boron-based reagent. It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it plays a crucial role in the formation of carbon-carbon bonds . In these reactions, Heptylboronic acid interacts with a variety of organic compounds, facilitating the coupling process through its boron atom .

Biochemical Pathways

The exact biochemical pathways affected by Heptylboronic acid are largely dependent on the specific reactions it is used in. In the context of Suzuki-Miyaura cross-coupling reactions, Heptylboronic acid contributes to the formation of new carbon-carbon bonds, thereby affecting the synthesis of larger organic molecules .

Pharmacokinetics

Like other boronic acids, it is known to be only marginally stable in water, undergoing hydrolysis under certain conditions . This property could potentially impact its bioavailability in biological systems.

Result of Action

The primary result of Heptylboronic acid’s action is the formation of new carbon-carbon bonds in organic compounds. This occurs during Suzuki-Miyaura cross-coupling reactions, where Heptylboronic acid serves as a key reagent .

安全和危害

Heptylboronic acid is associated with certain safety hazards. It has been classified under GHS07 and has hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

未来方向

Boronic acids, including Heptylboronic acid, are increasingly being utilized in diverse areas of research . They have been used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . This suggests that there is a promising future for the study and application of Heptylboronic acid .

属性

IUPAC Name |

heptylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17BO2/c1-2-3-4-5-6-7-8(9)10/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHPHWYPXVFZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567679 | |

| Record name | Heptylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28741-07-3 | |

| Record name | Heptylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[({[(2R,3S,4R,5R)-4-amino-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphonic acid](/img/structure/B1339125.png)

![{[(Difluoromethyl)thio]methyl}benzene](/img/structure/B1339143.png)

![7-Bromobenzo[d]oxazol-2(3H)-one](/img/structure/B1339144.png)